REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([CH2:9][CH2:10][CH3:11])=[C:7]([O:12]C)[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:8]([CH2:9][CH2:10][CH3:11])=[C:7]([OH:12])[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=C1CCC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted 3 times with 100 ml methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC(=C1CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 81.7% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |